molecular formula C10H11ClN2 B13036194 (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile

(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile

Cat. No.: B13036194
M. Wt: 194.66 g/mol
InChI Key: QXBDIEGLGGFSJQ-SECBINFHSA-N
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Description

(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile is a chiral organic compound with a unique structure that includes an amino group, a chloro-substituted aromatic ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methylbenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde is reacted with the amine under controlled conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Nitrile Formation: The amine is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide to introduce the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide or alkoxides under reflux conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted aromatic compounds.

Scientific Research Applications

(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-3-(4-chlorophenyl)propanenitrile
  • (3R)-3-amino-3-(2-chlorophenyl)propanenitrile
  • (3R)-3-amino-3-(3-methylphenyl)propanenitrile

Uniqueness

(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3/t9-/m1/s1

InChI Key

QXBDIEGLGGFSJQ-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CC#N)N)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(CC#N)N)Cl

Origin of Product

United States

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